3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide
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Overview
Description
3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the 4-chlorobenzamido and N-isopentyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 4-chlorobenzamido Group: This step involves the reaction of the indole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the 4-chlorobenzamido group.
Attachment of the N-isopentyl Group: The final step involves the alkylation of the indole nitrogen with isopentyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The 4-chlorobenzamido group can be reduced to the corresponding amine.
Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 4-aminobenzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting their activity. The 4-chlorobenzamido group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The N-isopentyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorobenzamido)-N-isopentyl-1H-indole-2-carboxamide
- 3-(4-methylbenzamido)-N-isopentyl-1H-indole-2-carboxamide
- 3-(4-nitrobenzamido)-N-isopentyl-1H-indole-2-carboxamide
Uniqueness
3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide is unique due to the presence of the 4-chlorobenzamido group, which can significantly influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(3-methylbutyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13(2)11-12-23-21(27)19-18(16-5-3-4-6-17(16)24-19)25-20(26)14-7-9-15(22)10-8-14/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFJQFBCBPLWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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